
5-Methyl-4-nitro-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitro-1H-indole-2-carbaldehyde: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position of the indole ring, making it a unique and valuable molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde typically involves the nitration of 5-methylindole followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be carried out using Vilsmeier-Haack reaction, which involves the reaction of the nitrated indole with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C, Fe/HCl
Substitution: Halogens, nitric acid, sulfuric acid
Major Products:
Oxidation: 5-Methyl-4-nitro-1H-indole-2-carboxylic acid
Reduction: 5-Methyl-4-amino-1H-indole-2-carbaldehyde
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for constructing diverse chemical entities .
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its structural features allow it to bind to multiple receptors, making it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
- Indole-3-carbaldehyde
- 5-Methylindole
Comparison: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde has a fluorine atom instead of a hydrogen atom at the 2-position, which can significantly alter its chemical properties and biological interactions .
Propriétés
Numéro CAS |
61149-55-1 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3 |
Clé InChI |
QUFSOXIVRDBLCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC(=C2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




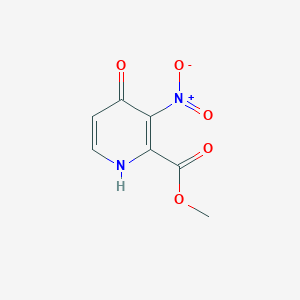
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)


![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
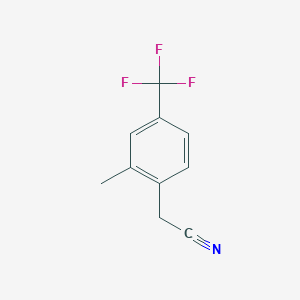

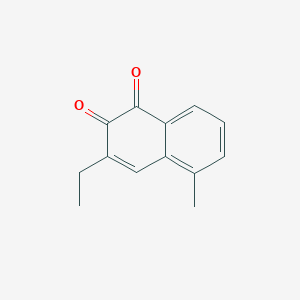
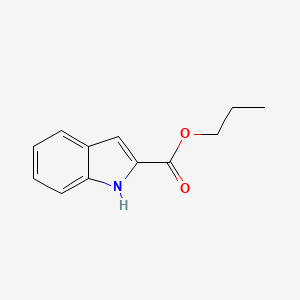
![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
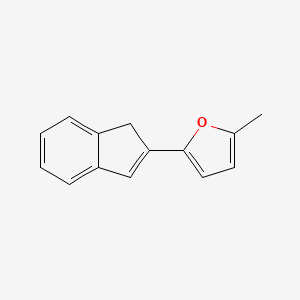
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
